molecular formula C11H12BrN3O2 B2923135 1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol CAS No. 2379997-29-0

1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol

Cat. No.: B2923135
CAS No.: 2379997-29-0
M. Wt: 298.14
InChI Key: HEOATQFHHYYOGQ-UHFFFAOYSA-N
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Description

1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol is a complex organic compound that features a bromopyrimidine moiety linked to a furan ring through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol typically involves the following steps:

    Formation of 5-Bromopyrimidine: This can be achieved through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The bromopyrimidine is then subjected to nucleophilic substitution with an amine to form 5-bromopyrimidin-2-ylamine.

    Coupling with Furan: The amine is then coupled with a furan derivative, such as 2-furanpropanol, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyrimidine moiety can participate in hydrogen bonding and π-π interactions, while the furan ring can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyrimidine: A simpler analog with similar reactivity but lacking the furan moiety.

    5-Bromo-2-furylamine: Contains the furan ring but lacks the pyrimidine moiety.

    1-(2-Furyl)-2-bromoethanol: Similar structure but with different functional groups.

Uniqueness

1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol is unique due to the combination of the bromopyrimidine and furan moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(5-bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-11(16,9-3-2-4-17-9)7-15-10-13-5-8(12)6-14-10/h2-6,16H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOATQFHHYYOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=C(C=N1)Br)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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